molecular formula C11H13BrClNO2 B2727710 N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide CAS No. 929973-14-8

N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide

Cat. No.: B2727710
CAS No.: 929973-14-8
M. Wt: 306.58
InChI Key: JGPHBCJWWFOBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide is an organic compound that features a bromophenoxy group, an ethyl chain, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(4-bromophenoxy)ethyl chloride. Finally, the reaction of 2-(4-bromophenoxy)ethyl chloride with N-methylacetamide in the presence of a base such as sodium hydride yields this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic or quinone derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives.

    Oxidation: Products include phenolic or quinone derivatives.

    Reduction: Products include debrominated compounds or amines.

Scientific Research Applications

N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can engage in hydrophobic interactions, while the chloroacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-bromophenoxy)ethyl]-N,N-diethylamine: Similar structure but with diethylamine instead of chloroacetamide.

    2-(4-bromophenoxy)-N,N-dimethylethylamine: Similar structure but with dimethylethylamine instead of chloroacetamide.

Uniqueness

N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide is unique due to its combination of a bromophenoxy group and a chloroacetamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO2/c1-14(11(15)8-13)6-7-16-10-4-2-9(12)3-5-10/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPHBCJWWFOBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)Br)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.